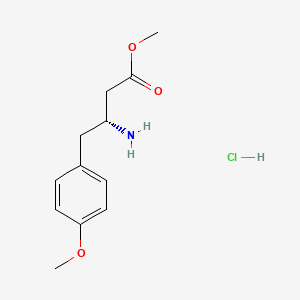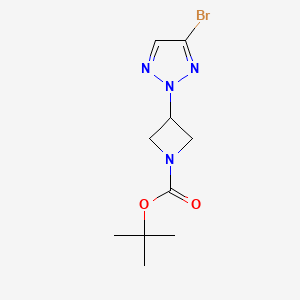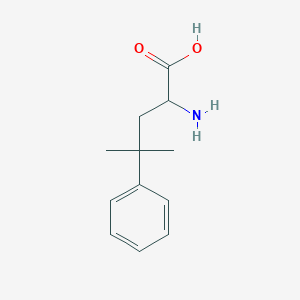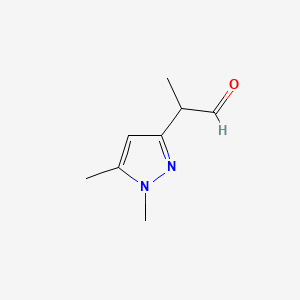
1,3-Difluoro-4-methyl-2-vinylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethenyl-1,3-difluoro-4-methylbenzene is an aromatic compound with a benzene ring substituted by an ethenyl group, two fluorine atoms, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethenyl-1,3-difluoro-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a benzene derivative is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . Another approach involves the use of Grignard reagents, where a halogenated benzene derivative reacts with a Grignard reagent to form the desired product .
Industrial Production Methods
Industrial production of 2-ethenyl-1,3-difluoro-4-methylbenzene may involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-ethenyl-1,3-difluoro-4-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation, Br2/FeBr3 for bromination.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro, sulfonic acid, and halogenated derivatives.
Applications De Recherche Scientifique
2-ethenyl-1,3-difluoro-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique properties.
Medicine: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-ethenyl-1,3-difluoro-4-methylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound’s benzene ring undergoes attack by electrophiles, forming a positively charged intermediate (arenium ion), which then loses a proton to restore aromaticity . The presence of fluorine atoms can influence the reactivity and stability of the intermediate, affecting the overall reaction pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-difluoro-4-methylbenzene
- 2-ethenyl-1,4-difluoro-4-methylbenzene
- 2-ethenyl-1,3-dichloro-4-methylbenzene
Uniqueness
2-ethenyl-1,3-difluoro-4-methylbenzene is unique due to the presence of both ethenyl and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and research purposes .
Propriétés
Formule moléculaire |
C9H8F2 |
|---|---|
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
2-ethenyl-1,3-difluoro-4-methylbenzene |
InChI |
InChI=1S/C9H8F2/c1-3-7-8(10)5-4-6(2)9(7)11/h3-5H,1H2,2H3 |
Clé InChI |
XUGNMAUJRBMBKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)F)C=C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13615740.png)


![6-(Methoxymethyl)benzo[d]thiazol-2-amine](/img/structure/B13615756.png)








